molecular formula C15H17NO B1274984 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 299165-79-0

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1274984
M. Wt: 227.3 g/mol
InChI Key: XEXGMRGYTBBAKE-UHFFFAOYSA-N
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Description

The compound "1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the Vilsmeier-Haack reagent has been utilized to synthesize a series of novel pyrazole carbaldehydes, which are structurally related to pyrrole carbaldehydes . Additionally, carbohydrates can be converted into N-substituted pyrrole-2-carbaldehydes (pyrralines) through a one-pot reaction with primary amines and oxalic acid in DMSO at 90 °C . This method provides a sustainable approach to generating pyrrole-fused poly-heterocyclic compounds, which could be further transformed into natural pyrrole alkaloid products.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic and computational techniques. For example, the structure of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was optimized using both Hartree-Fock and Density Functional Theory calculations, and its vibrational frequencies were assigned through experimental and theoretical infrared spectroscopy . Similarly, the crystal structure of 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde revealed the spatial arrangement of the pyrrole and phenyl rings and the orientation of aldehyde groups .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 1-(2-isocyanophenyl)pyrrole can be converted to pyrrolo[1,2-a]quinoxaline using a Lewis acid catalyst . This transformation demonstrates the reactivity of the pyrrole ring towards electrophilic substitution reactions, which is a common pathway for functionalizing pyrrole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents on the pyrrole ring, such as aldehyde groups, can affect the compound's polarity, reactivity, and intermolecular interactions. For example, in the crystal structure of 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, molecules are linked into a three-dimensional framework by C—H⋯O hydrogen bonds, indicating the potential for solid-state interactions . The electronic properties, such as charge distribution and potential sites for nucleophilic or electrophilic attack, can be mapped using molecular electrostatic potential analysis, as demonstrated for a fluorophenyl pyrazole carbaldehyde derivative .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Activity : Research has shown the development of novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including compounds related to 1H-pyrrole-2-carbaldehyde. These bases were characterized and evaluated for antimicrobial activity against various bacteria and fungi, showcasing the potential of such compounds in antimicrobial applications (Hamed et al., 2020).

  • Structural Analysis through NMR and DFT Calculations : The structural features of isomers of 1-vinylpyrrole-2-carbaldehyde were investigated using NMR spectroscopy and DFT calculations. This study provided insights into intramolecular hydrogen bonding effects, which are crucial for understanding the properties of these compounds (Afonin et al., 2009).

Application in Polymerization and Catalysis

  • Single Molecule Magnets : The application of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, was demonstrated in the coordination of paramagnetic transition metal ions, leading to the formation of a barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

  • Synthesis of Fluorescent Benzimidazoles : A study reported the synthesis of 1-vinylpyrrole-benzimidazole ensembles through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes. The resulting compounds showed intense fluorescence, indicating their potential use in optoelectronic applications (Trofimov et al., 2009).

Biological and Medicinal Applications

  • Cytotoxic Activity in Cancer Research : The Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles led to the discovery of 3-substituted-(1H-pyrrol-2-yl)acrylonitriles with broad spectrum cytotoxicity, particularly against breast cancer cell lines (Otaibi et al., 2014).

  • Anion Binding Properties : Tetrakis(1H-pyrrole-2-carbaldehyde) receptors were synthesized and found to have tunable anion binding properties. This indicates potential applications in biochemical analysis and the development of sensing technologies (Deliomeroglu et al., 2014).

Crystallography and Material Science

  • Characterization of Crystals : The study of pyrrole-2-carbaldehyde isonicotinoylhydrazone crystals revealed crucial information about intra- and intermolecular interactions, offering insights valuable for the development of new materials and pharmaceuticals (Safoklov et al., 2002).

  • Synthesis of Aluminum and Zinc Complexes : Research on the reaction of 1H-pyrrole-2-carbaldehyde with quinolin-8-amine led to the synthesis of aluminum and zinc complexes. These complexes were evaluated for their catalytic activity in polymerization processes, showing potential applications in material science and catalysis (Qiao et al., 2011).

Safety And Hazards

The safety and hazards associated with similar compounds can also vary. For example, 4-tert-Butylphenol is considered hazardous and can cause skin irritation, serious eye damage, and is suspected of damaging fertility .

Future Directions

The future directions for research into similar compounds are vast. For example, Schiff-base ligands, which are similar to the compound , have been shown to have extensive applications in biology, biochemistry, and medicine . Additionally, there is ongoing research into the development of efficient blue PeLEDs .

properties

IUPAC Name

1-(4-butylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-3-5-13-7-9-14(10-8-13)16-11-4-6-15(16)12-17/h4,6-12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXGMRGYTBBAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

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